molecular formula C9H10F7I B1305499 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane CAS No. 4316-00-1

1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane

Cat. No. B1305499
CAS RN: 4316-00-1
M. Wt: 378.07 g/mol
InChI Key: MPDWEHWICQEPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane" is a fluorinated organic molecule that is likely to exhibit unique physical and chemical properties due to the presence of multiple fluorine atoms. Fluorinated compounds are known for their high electronegativity and ability to influence the molecular conformation and reactivity of organic molecules.

Synthesis Analysis

The synthesis of fluorinated cyclohexane derivatives can be complex, as demonstrated by the preparation of the all-cis-1,2,3,4,5,6-hexafluorocyclohexane, which required a 12-step protocol . This suggests that the synthesis of "1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane" would also involve multiple steps and careful control of reaction conditions to achieve the desired stereochemistry and substitution pattern.

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexanes can be significantly polarized. For instance, all-cis-1,2,3,4,5,6-hexafluorocyclohexane has a high molecular dipole moment due to the clustering of electronegative fluorine atoms . This polarization is likely to be present in "1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane" as well, affecting its molecular interactions and stability.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including oxidative nucleophilic additions as seen with alkenes in the presence of hypervalent iodine reagents in a fluorinated solvent . This indicates that "1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane" may also participate in similar reactions, potentially leading to the formation of novel derivatives.

Physical and Chemical Properties Analysis

The presence of fluorine atoms in cyclohexane derivatives can lead to unique physical and chemical properties. For example, the conformational isomerization of 1,1-difluorocyclohexane has been studied, revealing specific activation parameters and the influence of temperature on its NMR spectra . Similarly, the physical and chemical properties of "1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane" would be influenced by its fluorine content, potentially leading to unusual NMR characteristics and reactivity profiles.

Safety And Hazards

As with any chemical, safety precautions should be taken when handling this compound. At high temperatures, heptafluoropropane will decompose and produce hydrogen fluoride .

properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-iodocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F7I/c10-7(8(11,12)13,9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDWEHWICQEPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(C(F)(F)F)(C(F)(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379274
Record name 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane

CAS RN

4316-00-1
Record name 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.